Gliorosein

Description

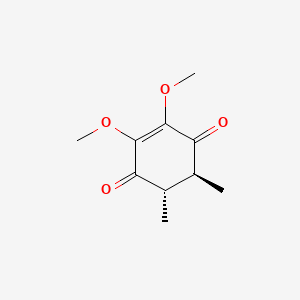

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h5-6H,1-4H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGRRZBXIQUVOS-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C(=C(C1=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)C(=C(C1=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-40-4 | |

| Record name | Gliorosein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLIOROSEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER249M80U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Gliorosein: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliorosein, a fungal metabolite first isolated from Gliocladium, is a polyketide with the chemical structure (5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological activities with a focus on its cytoprotective effects, and detailed experimental protocols for its characterization and evaluation. Furthermore, this document elucidates a potential signaling pathway involved in its mechanism of action and outlines a plausible synthetic route.

Chemical Structure and Properties

This compound is a quinone derivative with a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol .[1][2] The structure features a cyclohexene-1,4-dione core with two methoxy groups and two methyl groups attached. The stereochemistry at positions 5 and 6 is (5S, 6S).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| CAS Number | 4373-40-4 | [1] |

| Appearance | Solid | [3] |

| SMILES | C[C@H]1--INVALID-LINK--C | [4] |

| ¹H NMR | Consistent with structure | [3] |

| Purity | >95.00% | [3] |

| Storage | Store at -20°C | [3] |

Biological Activity: Cytoprotective Effects

Recent studies have highlighted the cytoprotective properties of this compound. Specifically, it has demonstrated a protective effect on cardiomyocytes under conditions of mimicked hypoxia and toxicity.

Cardioprotective Effects in H9c2 Cells

In a study utilizing the H9c2 rat cardiomyocyte cell line, this compound at a concentration of 10 µM exhibited significant cytoprotective activity against both cobalt chloride (CoCl₂)-induced hypoxia and rotenone-induced toxicity.[5][6][7]

Table 2: Cytoprotective Activity of this compound (10 µM) in H9c2 Cells

| Stressor | Cell Viability (% of control) | Statistical Significance |

| CoCl₂ (hypoxia mimic) | ~80% | p ≤ 0.05 |

| Rotenone (mitochondrial toxin) | ~75% | p ≤ 0.05 |

Data extracted from graphical representation in Trinh et al., 2022.

Experimental Protocols

Cytoprotective Activity Assay in H9c2 Cells

This protocol is based on the methodology described by Trinh et al. (2022).[5][6][7]

3.1.1. Cell Culture and Treatment

-

H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

To induce chemical hypoxia, cells are treated with an appropriate concentration of CoCl₂ for a specified duration.

-

To induce mitochondrial toxicity, cells are treated with rotenone.

-

For cytoprotection studies, cells are pre-treated with this compound (10 µM) for a designated period before the addition of the stressor (CoCl₂ or rotenone).

3.1.2. Cell Viability Assessment (MTT Assay)

-

Following treatment, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium is added to each well.

-

Plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

The MTT solution is removed, and the formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

3.1.3. Statistical Analysis

Data are presented as the mean ± standard error of the mean (SEM). Statistical significance is determined using an appropriate statistical test, such as a t-test or ANOVA, with a p-value of ≤ 0.05 considered significant.

Signaling Pathway

While the precise signaling pathways modulated by this compound are still under investigation, bioinformatics analyses suggest a potential interaction with the Keap1-Nrf2 pathway. The Keap1-Nrf2 system is a critical regulator of the cellular antioxidant response.

dot

Caption: Proposed mechanism of this compound via the Keap1/Nrf2 signaling pathway.

Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. It is hypothesized that this compound may inhibit the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.

Synthesis

dot

Caption: Proposed synthetic workflow for this compound.

A potential synthetic strategy could involve the following key transformations:

-

Step A: Ring Formation: Construction of the six-membered ring system from a suitable acyclic precursor.

-

Step B: Introduction of Oxygen Functionalities: Installation of the ketone and methoxy groups.

-

Step C: Stereoselective Methylation: Introduction of the two methyl groups with the desired (5S, 6S) stereochemistry.

Further research is required to develop and optimize a specific and efficient synthetic protocol for this compound.

Conclusion

This compound is a promising natural product with demonstrated cytoprotective activities. Its well-defined chemical structure and potential mechanism of action via the Keap1-Nrf2 pathway make it an interesting candidate for further investigation in the context of drug discovery, particularly for conditions associated with oxidative stress and cellular damage. The development of a robust synthetic route will be crucial for enabling more extensive biological evaluation and structure-activity relationship studies.

References

- 1. This compound | C10H14O4 | CID 12310245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4373-40-4 | EAA37340 | Biosynth [biosynth.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. This compound|CAS 4373-40-4|DC Chemicals [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytoprotective Polyketides from Sponge-Derived Fungus Lopadostoma pouzarii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytoprotective Polyketides from Sponge-Derived Fungus Lopadostoma pouzarii [mdpi.com]

Gliorosein: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliorosein is a polyketide-derived secondary metabolite produced by the fungus Clonostachys rosea (previously known as Gliocladium roseum). First identified in the mid-20th century, this compound possesses a unique dimethoxydimethylcyclohexenedione structure.[1][2] Initial biological screenings have revealed its potential as a cytoprotective and antioxidant agent, making it a molecule of interest for further investigation in natural product chemistry and drug development.[2] This technical guide provides a comprehensive overview of the discovery, experimental protocols for isolation and purification, structural elucidation, and known biological activities of this compound, based on available scientific literature.

Discovery and Source Organism

This compound was first reported as a metabolite isolated from the fungus Gliocladium roseum, a widespread and ecologically versatile fungus known for its mycoparasitic and saprophytic activities.[2][3][4][5] Taxonomically, the organism is now widely classified as Clonostachys rosea f. rosea.[3] The discovery was part of early efforts to characterize the metabolic products of this fungus, which also produces other notable compounds like aurantiogliocladin.[2] C. rosea is recognized as a potent biological control agent against various plant pathogens, and its secondary metabolites are believed to contribute to its antagonistic properties.[3][4]

Experimental Protocols: Isolation and Purification

Fungal Cultivation (Fermentation)

The production of this compound requires controlled fermentation of C. rosea. The choice of culture medium and growth conditions is critical for maximizing the yield of the target metabolite.

-

Inoculum Preparation: A pure culture of C. rosea is grown on a solid medium like Potato Dextrose Agar (PDA) to generate a dense spore suspension or mycelial biomass for inoculation.

-

Liquid Fermentation: Large-scale production is carried out in a liquid medium. A typical medium formulation is designed to provide essential carbon, nitrogen, and mineral sources.

Table 1: Representative Fermentation Parameters

| Parameter | Recommended Condition | Purpose |

| Culture Medium | Potato Dextrose Broth (PDB) or Czapek-Dox | Provides necessary nutrients for fungal growth and metabolite production. |

| Temperature | 24-28 °C | Optimal range for C. rosea growth. |

| pH | 5.5 - 6.5 | Maintained to support enzymatic activity for biosynthesis. |

| Agitation | 150-200 rpm | Ensures proper aeration and nutrient distribution in submerged culture. |

| Fermentation Time | 7-14 days | Duration to allow for sufficient biomass growth and secondary metabolite accumulation. |

Extraction and Purification Workflow

Following fermentation, the fungal biomass and culture broth are separated to extract the crude metabolite mixture, which is then subjected to a multi-step purification process.

Caption: General workflow for the extraction of crude this compound.

Chromatographic Purification

The crude extract is a complex mixture requiring several stages of chromatography to isolate pure this compound.

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column. Elution is performed with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate compounds based on their polarity.

-

Size-Exclusion Chromatography: Fractions enriched with this compound are often further purified using a resin like Sephadex LH-20 with an alcoholic solvent (e.g., methanol) to separate molecules based on size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically employs reversed-phase HPLC (RP-HPLC) with a C18 column. A gradient of water and acetonitrile or methanol is used to elute the pure compound.

Caption: Multi-step chromatographic purification of this compound.

Structural Elucidation

The structure of this compound was determined to be (+)-trans-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione .[1] This was established through chemical degradation, derivative synthesis, and spectroscopic analysis. Modern structural confirmation relies on mass spectrometry and nuclear magnetic resonance.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Method |

| Molecular Formula | C₁₀H₁₄O₄ | Mass Spectrometry |

| Molecular Weight | 198.22 g/mol | Mass Spectrometry |

| ¹H NMR (CDCl₃) | Specific chemical shifts (δ) and coupling constants (J) are reported in specialized literature but were not accessible for this review. Key signals would include methoxy singlets, methyl doublets, and methine protons of the cyclohexene ring. | ¹H Nuclear Magnetic Resonance |

| ¹³C NMR (CDCl₃) | Specific chemical shifts (δ) are reported in specialized literature but were not accessible for this review. Key signals would include carbonyl carbons (>180 ppm), olefinic carbons, methoxy carbons (~55-60 ppm), and aliphatic methyl/methine carbons. | ¹³C Nuclear Magnetic Resonance |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition with high accuracy. | HRMS (e.g., ESI-TOF) |

Biological Activity and Potential Signaling Pathways

This compound has demonstrated biological activities that suggest therapeutic potential, primarily related to cytoprotection.

-

Cytoprotective Effects: In a study using H9c2 rat cardiomyocytes, this compound at a concentration of 10 µM exhibited protective effects against CoCl₂-induced hypoxia and rotenone toxicity.[2]

-

Antioxidant Activity: The compound has also shown DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging activity, indicating antioxidant properties.[2]

The precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated. However, its ability to protect cells from oxidative stress suggests a potential interaction with key cytoprotective pathways, such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway . Activation of this pathway leads to the upregulation of numerous antioxidant and detoxification enzymes.

Caption: Hypothesized cytoprotective signaling pathway involving this compound.

Conclusion and Future Directions

This compound is a fungal metabolite with a well-defined structure and promising, albeit modestly explored, biological activities. The protocols outlined in this guide provide a framework for its consistent isolation and purification, enabling further research. Future work should focus on optimizing fermentation conditions to improve yields, fully characterizing its bioactivity profile against a wider range of cell lines and disease models, and elucidating its specific molecular targets and mechanisms of action. A total synthesis of this compound could also provide access to analogs for structure-activity relationship (SAR) studies, potentially leading to the development of novel therapeutic agents based on its unique chemical scaffold.

References

- 1. The structure of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. 167. The structures of aurantio- and rubro-gliocladin and this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. First Report of Clonostachys rosea as a Mycoparasite on Sclerotinia sclerotiorum Causing Head Rot of Cabbage in India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Gliorosein in Clonostachys rosea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliorosein, a polyketide metabolite produced by the fungus Clonostachys rosea (formerly Gliocladium roseum), has been a subject of interest for its chemical structure and biological properties. Early biosynthetic studies have elucidated a putative pathway for its formation, highlighting key intermediates and precursor molecules. This technical guide provides a comprehensive overview of the biosynthesis of this compound, summarizing the foundational research and placing it within the modern context of fungal secondary metabolism. It includes a detailed description of the proposed biosynthetic pathway, a summary of quantitative data from isotopic labeling studies, and outlines of both classical and modern experimental protocols relevant to the study of this and similar polyketide pathways. This document serves as a resource for researchers in natural product chemistry, mycology, and drug development who are interested in the biosynthesis and potential applications of this compound.

Introduction

Clonostachys rosea is a widely distributed fungus known for its mycoparasitic and endophytic lifestyle, which has led to its investigation as a biocontrol agent. Beyond its ecological roles, this fungus is a source of a diverse array of secondary metabolites, including the yellow pigment this compound. The structure of this compound has been conclusively identified as 1,6-dihydro-3,4-dimethoxy-6-methyltoluquinone.[1] Foundational studies in the 1960s laid the groundwork for our understanding of how C. rosea synthesizes this molecule. These studies, primarily employing radiolabeled precursors, have allowed for the proposal of a detailed biosynthetic pathway.

While the biochemical steps have been outlined, the genetic basis for this compound biosynthesis remains to be fully elucidated. The genome of C. rosea is known to contain a significant number of polyketide synthase (PKS) genes, which are responsible for the biosynthesis of a wide range of polyketide natural products. However, the specific PKS and associated tailoring enzymes that constitute the this compound biosynthetic gene cluster have not yet been definitively identified. This guide will synthesize the established knowledge of the this compound pathway and provide a framework for future research aimed at its genetic and enzymatic characterization.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a classic polyketide pathway, commencing with the condensation of acetyl-CoA and malonyl-CoA units, followed by a series of modification reactions. The proposed sequence of reactions is as follows:

-

Polyketide Chain Assembly: The pathway is initiated by the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, along with a methylation step involving S-adenosyl-methionine, to form the intermediate 5-methylorsellinic acid.[1]

-

Hydroxylation and O-methylation: 5-methylorsellinic acid is then proposed to undergo hydroxylation and subsequent O-methylation to yield 3-hydroxy-4-methoxy-6-methyltoluquinol.

-

Second O-methylation: This intermediate is further O-methylated to form 3,4-dimethoxy-6-methyltoluquinol.[1]

-

Final Tautomerization: The final step is an enzyme-catalyzed tautomerization of 3,4-dimethoxy-6-methyltoluquinol to produce the optically active this compound.[1]

An alternative, though related, sequence of reactions at the aromatic level has also been proposed, starting from an enzyme-bound 5-methylorsellinic acid derivative. This highlights the complexity and the need for further enzymatic studies to fully understand the precise sequence of events.

Below is a diagrammatic representation of the proposed primary biosynthetic pathway for this compound.

Quantitative Data from Biosynthetic Studies

The following table summarizes the quantitative data obtained from early studies on this compound biosynthesis in Gliocladium roseum. These experiments utilized radiolabeled precursors to trace their incorporation into this compound and related metabolites.

| Precursor Fed | Product(s) Analyzed | Conversion/Incorporation (%) | Reference |

| Sodium [2-¹⁴C]acetate | This compound and related products | 3.3 | [1] |

| [¹⁴C]-labeled 3-hydroxy-4-methoxy-6-methyltoluquinol | This compound and related products | 49 | [1] |

| [¹⁴C]-labeled 3,4-dimethoxy-6-methyltoluquinol | This compound and related products | 68 | [1] |

| [¹⁴C]-labeled 3-hydroxy-4-methoxy-6-methyltoluquinone | This compound and related products | 30 | [1] |

| [¹⁴C]-labeled 3,4-dimethoxy-6-methyltoluquinone | This compound and related products | 57 | [1] |

Note: The conversion percentages represent the efficiency with which the supplied radiolabeled precursors were incorporated into the final products under the specific experimental conditions.

Experimental Protocols

This section outlines the methodologies that have been and could be employed to investigate the biosynthesis of this compound. It is divided into classical and modern approaches.

Classical Approaches: Isotopic Labeling Studies

The foundational studies on this compound biosynthesis relied on the feeding of isotopically labeled precursors to cultures of G. roseum followed by the isolation and analysis of the labeled products.

General Protocol for Isotopic Labeling:

-

Culture Preparation: C. roseum is grown in a suitable liquid medium (e.g., Raulin-Thom medium) until a sufficient mycelial mass is obtained.

-

Precursor Feeding: A solution of the radiolabeled precursor (e.g., [¹⁴C]acetate) is aseptically added to the culture. The specific activity and total amount of the precursor are carefully recorded.

-

Incubation: The culture is incubated for a defined period to allow for the uptake and metabolism of the labeled precursor.

-

Extraction: The mycelium and culture filtrate are separated. The metabolites of interest are extracted from both fractions using appropriate organic solvents.

-

Purification and Identification: The extracted metabolites are purified using chromatographic techniques (e.g., column chromatography, thin-layer chromatography). The identity of the purified compounds is confirmed by spectroscopic methods (e.g., NMR, MS).

-

Radioactivity Measurement: The amount of radioactivity in the purified products is determined using a scintillation counter.

-

Calculation of Incorporation: The percentage of incorporation is calculated by comparing the total radioactivity of the purified product to the total radioactivity of the precursor fed to the culture.

Modern Approaches: Molecular Genetics and Heterologous Expression

To definitively identify the genes and enzymes responsible for this compound biosynthesis, modern molecular and synthetic biology techniques are required.

4.2.1. Identification of the Biosynthetic Gene Cluster (BGC)

-

Genome Mining: The sequenced genome of C. rosea can be analyzed using bioinformatics tools such as antiSMASH to identify putative PKS gene clusters.

-

Transcriptomics: RNA-sequencing (RNA-seq) can be performed on C. rosea cultures under conditions where this compound is produced and not produced. The genes within a PKS cluster that are co-expressed and upregulated during this compound production are strong candidates for being part of the this compound BGC.

4.2.2. Functional Characterization of the BGC

-

Gene Knockout: The candidate PKS gene and other genes in the putative BGC can be individually deleted using CRISPR-Cas9 or homologous recombination. The resulting mutant strains are then analyzed for their ability to produce this compound. A loss of this compound production following the deletion of a gene confirms its involvement in the pathway.

-

Heterologous Expression: The entire putative BGC can be cloned and expressed in a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Production of this compound in the heterologous host provides direct evidence for the function of the BGC.

Future Outlook

The biosynthesis of this compound in Clonostachys rosea represents a classic example of fungal polyketide metabolism that is ripe for reinvestigation using modern techniques. While the biochemical pathway is reasonably well-established from early isotopic studies, the identification and characterization of the corresponding biosynthetic gene cluster and the enzymes it encodes are critical next steps. Such studies would not only provide a more complete understanding of this compound biosynthesis but could also enable the engineered production of this compound and novel analogues with potentially valuable biological activities. The information presented in this guide provides a solid foundation for these future research endeavors.

References

A Technical Guide to the Cytoprotective Mechanism of Action of Nrf2-Activating Compounds: The Case of Gliorosein Analogs

Disclaimer: As of November 2025, the term "Gliorosein" does not correspond to a widely recognized compound in publicly accessible scientific literature. This guide, therefore, focuses on the well-documented cytoprotective mechanism of analogous compounds, such as the phytoalexins glyceollins and the flavonoid tiliroside , which are known to function as potent activators of the Keap1-Nrf2 signaling pathway. The principles, data, and protocols presented herein are based on these analogous compounds and serve as a comprehensive model for understanding the likely mechanism of action of this compound.

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Keap1-Nrf2 Antioxidant Response Pathway

The primary mechanism by which compounds like glyceollins and tiliroside exert their cytoprotective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This pathway is the master regulator of the cellular antioxidant response, responsible for upregulating a battery of genes that defend the cell against oxidative and electrophilic stress.

Under normal, unstressed conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[4] Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the 26S proteasome.[5] This process keeps basal Nrf2 levels low.

Upon exposure to an inducer, such as the aforementioned phytochemicals, this repression is lifted. These activators are thought to interact with critical cysteine residues on the Keap1 protein, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][4] This prevents Nrf2 ubiquitination and degradation.

The stabilized Nrf2 protein then translocates into the nucleus, where it heterodimerizes with small Maf proteins (sMaf). This Nrf2-sMaf complex binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[1][6] This binding initiates the transcription of numerous cytoprotective genes, including:

-

Phase II Detoxifying Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs).[3][7]

-

Antioxidant Proteins: Heme oxygenase-1 (HO-1) and components of the glutathione synthesis pathway, such as glutamate-cysteine ligase (GCL).[1][8]

The resulting increase in these protective enzymes fortifies the cell against stressors, neutralizes reactive oxygen species (ROS), and enhances the detoxification of harmful electrophiles, thereby conferring robust cytoprotection.

Quantitative Data Summary for this compound Analogs

The following table summarizes key quantitative findings from studies on tiliroside and glyceollins, demonstrating their efficacy in activating the Nrf2 pathway and providing cytoprotection.

| Compound | Cell Line | Assay | Parameter | Result | Reference |

| Tiliroside | THLE-2 | Cell Viability | EC50 (24h) | 155.9 µM | [8] |

| THLE-2 | Gene Expression (qRT-PCR) | HO-1 mRNA | Concentration-dependent increase (<5 µM) | [8] | |

| BV2 Microglia | Protein Expression (Western Blot) | Nrf2, HO-1, NQO1 | Significant increase at 4 µM and 6 µM | [2] | |

| Glyceollins | HepG2-C8 | ARE Reporter Assay | Luciferase Activity | Synergistic increase with BSO treatment | [6][9] |

| Hepa1c1c7 | Enzyme Activity | NQO1 | Dose-dependent increase | [3] | |

| HT22 | ARE Reporter Assay | Luciferase Activity | Dramatic, dose-dependent increase | [1] | |

| HT22 | Protein Expression (Western Blot) | Nuclear Nrf2 | Significant enhancement at 10 µM | [1] | |

| SH-SY5Y | Protein Expression (Western Blot) | HO-1 | Dose-dependent increase | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections provide protocols for key experiments used to characterize Nrf2 activators.

Cell Viability and Cytoprotection (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxicity of a compound and its ability to protect cells from a stressor.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[10] The amount of formazan, quantified by measuring its absorbance, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]

-

Treatment:

-

For cytotoxicity: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO).

-

For cytoprotection: Pre-treat cells with the test compound for a specified time (e.g., 4-24 hours). Then, introduce an oxidative stressor (e.g., H₂O₂, tert-Butyl hydroperoxide) and co-incubate for a relevant period.

-

-

MTT Incubation: Remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[11][12]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Measurement: Shake the plate gently for 5-10 minutes. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Calculation: Cell Viability (%) = (OD of treated cells / OD of control cells) x 100.

Nrf2 Nuclear Translocation (Immunofluorescence Assay)

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

Principle: Cells are fixed and permeabilized, allowing specific primary antibodies to bind to Nrf2. A fluorophore-conjugated secondary antibody then binds to the primary antibody, making Nrf2 visible under a fluorescence microscope. A nuclear counterstain (like DAPI) is used to identify the nucleus.[13][14]

Protocol:

-

Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate. Treat with the test compound for desired time points (e.g., 0, 6, 12, 24 hours).[15]

-

Fixation: Wash cells twice with cold PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.[14]

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 5-10 minutes.[14]

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with a primary antibody against Nrf2 (diluted in blocking buffer) overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488), diluted in blocking buffer, for 1 hour at room temperature in the dark.[15][16]

-

Nuclear Staining: Wash three times with PBST. Incubate with a nuclear stain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.[15]

-

Mounting and Visualization: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize using a confocal or fluorescence microscope. Nrf2 activation is confirmed by the co-localization of the Nrf2 signal (green) and the DAPI signal (blue).

ARE-dependent Gene Transcription (Dual-Luciferase® Reporter Assay)

This assay quantitatively measures the ability of Nrf2 to act as a transcription factor by activating the ARE.

Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing the firefly luciferase gene under the control of multiple ARE sequences. The second is a control plasmid with the Renilla luciferase gene under a constitutive promoter, used to normalize for transfection efficiency.[17][18] Increased firefly luciferase activity relative to Renilla indicates ARE activation.

Protocol:

-

Transfection: Plate cells (e.g., HEK293T, HepG2) in a 24-well plate. Co-transfect with the ARE-firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent (e.g., Lipofectamine).[19]

-

Treatment: After 24-48 hours, replace the medium with fresh medium containing the test compound or vehicle. Incubate for a specified duration (e.g., 16 hours).[1]

-

Cell Lysis: Wash cells once with PBS. Add 1X Passive Lysis Buffer (e.g., 75 µL per well) and incubate for 15 minutes at room temperature with gentle rocking.[20]

-

Luminometry:

-

Transfer 20 µL of the cell lysate to a luminometer plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

-

Subsequently, add 100 µL of Stop & Glo® Reagent to the same well. This quenches the firefly reaction and initiates the Renilla luciferase reaction. Measure the Renilla activity.[17][19]

-

-

Data Analysis: Calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity for each sample. Express the results as a fold change relative to the vehicle-treated control.

Nrf2 Target Gene Expression (Quantitative Real-Time PCR)

qRT-PCR is used to quantify the mRNA levels of Nrf2 target genes like HMOX1 (for HO-1) and NQO1.

Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for quantification of initial mRNA levels.[7]

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells (e.g., in a 6-well plate) with the test compound. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene (e.g., NQO1) and a housekeeping gene (e.g., GAPDH), and the diluted cDNA template.[21]

-

Thermal Cycling: Run the qPCR reaction on a real-time PCR system. A typical program includes an initial denaturation step (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[7][22]

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method relative to the vehicle control.

Conclusion

While "this compound" remains an uncharacterized agent in the public domain, its cytoprotective mechanism can be confidently inferred from the extensive research on analogous phytochemicals like glyceollins and tiliroside. The core mechanism is the activation of the Keap1-Nrf2 signaling pathway, which unleashes a potent, coordinated antioxidant and detoxifying response. By stabilizing Nrf2, promoting its nuclear translocation, and inducing the expression of ARE-driven cytoprotective genes, these compounds enhance the cell's intrinsic defense systems. The experimental framework provided in this guide offers a robust template for the comprehensive evaluation of novel Nrf2 activators, from initial screening for cytoprotective effects to detailed elucidation of the underlying molecular events.

References

- 1. Soybean-Derived Phytoalexins Improve Cognitive Function through Activation of Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2-mediated induction of phase 2 detoxifying enzymes by glyceollins derived from soybean exposed to Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. scispace.com [scispace.com]

- 6. Synergistic activation of the Nrf2-signaling pathway by glyceollins under oxidative stress induced by glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide-induced expression of NAD(P)H:quinone oxidoreductase 1 and heme oxygenase-1 protects against excessive inflammatory responses in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel KEAP1 inhibitor, tiliroside, activates NRF2 to protect against acetaminophen-induced oxidative stress and acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay for cell viability [bio-protocol.org]

- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. assaygenie.com [assaygenie.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Luciferase reporter assay [bio-protocol.org]

- 20. med.emory.edu [med.emory.edu]

- 21. origene.com [origene.com]

- 22. NQO1 regulates expression and alternative splicing of apoptotic genes associated with Alzheimer's disease in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the primary biological activities of Gliorosein, with a focus on its cardioprotective effects. It includes available quantitative data, detailed experimental methodologies, and conceptual visualizations of its activity and experimental assessment.

Introduction to this compound

This compound is a polyketide metabolite that has been isolated from marine-derived fungi. As a natural product, it has garnered interest for its potential pharmacological activities. This guide synthesizes the current scientific understanding of its primary biological functions, drawing from in vitro studies.

Primary Biological Activities

The principal biological activity of this compound identified to date is its significant cardioprotective effect. Additionally, it exhibits weak antioxidant properties and low cytotoxicity against certain cell lines.

Cardioprotective Activity

This compound has demonstrated a marked ability to protect cardiac muscle cells (cardiomyocytes) from damage induced by specific chemical stressors. In vitro studies using the H9c2 rat cardiomyocyte cell line have shown that this compound can mitigate the toxic effects of rotenone and cobalt chloride (CoCl₂).[1]

-

Protection against Rotenone-Induced Toxicity: Rotenone is a mitochondrial complex I inhibitor that induces oxidative stress and apoptosis, mimicking aspects of cardiac ischemia-reperfusion injury.

-

Protection against Cobalt Chloride-Induced Hypoxia: Cobalt chloride is widely used to chemically induce a state of hypoxia in cell culture, leading to cellular stress and damage.[2][3][4]

This compound, at a concentration of 10 µM, has been shown to significantly protect H9c2 cells from damage caused by both of these agents.[1]

Antioxidant Activity

This compound exhibits weak radical scavenging activity as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1] This suggests that its potent cardioprotective effects are not solely attributable to direct antioxidant action and likely involve other cellular mechanisms.

Cytotoxicity Profile

The compound has been observed to have low cytotoxicity. Studies have shown that it does not significantly impact the viability of PC-3 human prostate cancer cells or the H9c2 normal rat cardiomyocytes at effective concentrations.[1]

Quantitative Data Summary

The available quantitative and qualitative data on the biological activities of this compound are summarized in the table below. It is important to note that comprehensive dose-response studies and IC₅₀ values are not yet fully available in the published literature.

| Biological Activity | Cell Line / Assay | Effective Concentration | Quantitative Value | Reference |

| Cardioprotection | H9c2 Rat Cardiomyocytes | 10 µM | Significant cytoprotection against rotenone and CoCl₂ toxicity | [1] |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Not Specified | Weak activity reported | [1] |

| Cytotoxicity | PC-3 Human Prostate Cancer Cells | Not Specified | Low cytotoxicity | [1] |

| Cytotoxicity | H9c2 Rat Cardiomyocytes | Not Specified | Low cytotoxicity | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's biological activities.

Cardioprotective Activity Assessment in H9c2 Cells

This protocol outlines the general procedure for evaluating the cytoprotective effect of a compound against chemically induced stress in H9c2 cardiomyocytes.

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere and grow for 24 hours.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are incubated for a predetermined period (e.g., 1-2 hours) to allow for compound uptake and cellular interaction.

-

Induction of Cellular Stress: Following pre-treatment, the medium is replaced with medium containing the stress-inducing agent (e.g., rotenone or CoCl₂) with or without this compound. A control group is treated with the stressor alone.

-

Incubation: The cells are incubated for a period sufficient to induce significant cell death in the stressor-only control group (e.g., 24 hours).

-

Assessment of Cell Viability: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: The viability of cells treated with this compound and the stressor is compared to the viability of cells treated with the stressor alone. A significant increase in viability indicates a cardioprotective effect.

DPPH Radical Scavenging Assay

This protocol details a common method for assessing the in vitro antioxidant activity of a compound.[5][6][7]

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[5]

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

In a 96-well plate, a fixed volume of the DPPH working solution is added to each well.[8]

-

An equal volume of the test compound at various concentrations is added to the wells.

-

A positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent without the test compound) are included.

-

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5][6]

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 517 nm using a microplate reader.[5]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6]

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Visualizations: Workflows and Signaling Pathways

The following diagrams were created using Graphviz (DOT language) to visualize the experimental workflow and the conceptual understanding of this compound's activity.

Caption: Experimental workflow for assessing the cardioprotective effect of this compound.

Caption: Conceptual diagram of this compound's cardioprotective action.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated cardioprotective properties in vitro. Its ability to shield cardiomyocytes from hypoxic and mitochondrial stress at non-toxic concentrations highlights its therapeutic potential. However, the current understanding of its mechanism of action is limited. Future research should focus on:

-

Elucidating the Molecular Mechanism: Investigating the specific signaling pathways modulated by this compound is crucial. While a potential interaction with the Keap1/Nrf2 pathway has been hypothesized, this requires direct experimental validation through methods such as ARE-luciferase reporter assays or analysis of Nrf2 nuclear translocation.

-

Comprehensive Dose-Response Studies: Determining the precise IC₅₀ values for its cardioprotective and antioxidant activities will provide a clearer picture of its potency.

-

In Vivo Validation: Translating the current in vitro findings to animal models of cardiac injury is a necessary next step to assess its efficacy and safety in a physiological context.

A deeper understanding of this compound's biological activities and molecular targets will be essential for its potential development as a novel cardioprotective agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Ghrelin protects against cobalt chloride-induced hypoxic injury in cardiac H9c2 cells by inhibiting oxidative stress and inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naringin protects H9C2 cardiomyocytes from chemical hypoxia‑induced injury by promoting the autophagic flux via the activation of the HIF‑1α/BNIP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. researchgate.net [researchgate.net]

- 8. marinebiology.pt [marinebiology.pt]

Gliorosein: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the fungal metabolite, Gliorosein. This guide details its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental protocols and data.

Chemical and Physical Properties

This compound is a polyketide first identified in terrestrial fungi of the Gliocladium genus and has since been isolated from the sponge-derived marine fungus Lopadostoma pouzarii. Its fundamental chemical and physical data are summarized below.

| Property | Value | Source |

| CAS Number | 4373-40-4 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

Biological Activity: Cytoprotection

This compound has demonstrated notable cytoprotective effects, particularly in cardiac cells. Research has shown its ability to protect H9c2 rat cardiomyocytes from chemically induced stress and hypoxia.

Cardioprotective Effects

In a key study, this compound exhibited significant protection of H9c2 cardiomyocytes against toxicity induced by rotenone and hypoxia mimicked by cobalt chloride (CoCl₂).[1] This suggests a potential role for this compound in mitigating cellular damage associated with oxidative stress and ischemic conditions. The compound displayed low cytotoxicity against both PC-3 human prostate cancer cells and the H9c2 cardiomyocytes themselves.[1]

Quantitative Analysis of Cytoprotective Activity

The cytoprotective efficacy of this compound was quantified using a standard MTT assay to measure cell viability. The following table summarizes the experimental findings for the cardioprotective effects of this compound at a concentration of 10 µM.

| Stress Inducer | Treatment | Cell Viability (% of Control) | Significance |

| Rotenone | Vehicle | Data not available in abstract | - |

| Rotenone | This compound (10 µM) | Statistically significant increase | p ≤ 0.05 |

| CoCl₂ (Hypoxia mimic) | Vehicle | Data not available in abstract | - |

| CoCl₂ (Hypoxia mimic) | This compound (10 µM) | Statistically significant increase | p ≤ 0.05 |

Note: While the exact percentage increase in cell viability is not detailed in the available abstracts, the source confirms a statistically significant protective effect.[1]

Proposed Mechanism of Action: The Keap1/Nrf2 Signaling Pathway

Bioinformatic analyses suggest that the cytoprotective and antioxidant properties of this compound may be mediated through the Kelch-like ECH-associated protein 1 (Keap1) / Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress.

Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like this compound, Keap1 is conformationally altered, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.

Experimental Protocols

Isolation of this compound from Lopadostoma pouzarii

The following protocol outlines the extraction and purification of this compound from the marine fungus Lopadostoma pouzarii.

-

Extraction: The fungal mycelia and the culture medium are extracted with ethyl acetate (EtOAc). The resulting crude extract is obtained by evaporating the solvent under vacuum.

-

Fractionation: The crude extract is subjected to flash column chromatography on a C18-reversed-phase silica gel column. A gradient of methanol (MeOH) in water (H₂O) is used for elution, starting from a 1:4 ratio and progressing to 100% MeOH.

-

Purification: The fraction containing this compound is further purified using semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC).

Cytoprotective Activity Assay in H9c2 Cells

This protocol describes the methodology to assess the cardioprotective effects of this compound.

-

Cell Culture: H9c2 rat cardiomyocyte cells are cultured in an appropriate medium and conditions until they reach the desired confluence for the assay.

-

Induction of Cellular Stress:

-

Hypoxia: To mimic hypoxic conditions, cells are treated with a 500 µM solution of cobalt chloride (CoCl₂) for 2 hours.

-

Mitochondrial Dysfunction: To induce mitochondrial stress, cells are treated with an appropriate concentration of rotenone.

-

-

Treatment with this compound: Following the initial stress induction, the cells are treated with this compound at a concentration of 10 µM for 46 hours.

-

Assessment of Cell Viability (MTT Assay):

-

After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

-

Cell viability is calculated as a percentage relative to the untreated control cells.

-

References

The Scant Landscape of Gliorosein's Structure-Activity Relationship: A Call for Further Research

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's structure-activity relationship (SAR) is paramount for optimizing its therapeutic potential. However, in the case of gliorosein, a naturally occurring cyclohexenedione, the publicly available scientific literature presents a sparse landscape, hindering the rational design of more potent and selective analogs. This guide provides an in-depth overview of the current knowledge on this compound, highlighting the significant gaps in its SAR studies and underscoring the need for further investigation.

Core Structure and Known Biological Activity

This compound, chemically known as (+)-trans-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione, is a polyketide that has been isolated from fungal sources. Its core structure is a substituted cyclohexene-1,4-dione ring.

The primary biological activity reported for this compound is its cytoprotective effect. Specifically, it has demonstrated the ability to protect H9c2 cardiomyocytes from damage induced by rotenone and hypoxia-mimicking agents. This suggests a potential role for this compound and its future analogs in the context of cardiovascular diseases where ischemia-reperfusion injury is a key pathological event. Furthermore, this compound has been shown to exhibit low cytotoxicity towards certain cancer cell lines and normal rat cardiomyocytes, indicating a potentially favorable therapeutic window.

The Missing Pieces: A Lack of Analog Data

Despite the promising cytoprotective activity of the parent compound, a thorough exploration of its SAR is conspicuously absent from the scientific literature. Extensive searches for studies detailing the synthesis and biological evaluation of this compound analogs have proven fruitless. Consequently, it is not possible to construct a quantitative SAR table or to definitively delineate the contributions of the methoxy and methyl substituents on the cyclohexenedione core to its biological activity.

The absence of this critical data significantly impedes drug development efforts. Key questions remain unanswered:

-

The Role of the Methoxy Groups: Are the two methoxy groups at the C2 and C3 positions essential for activity? Would their replacement with other electron-donating or electron-withdrawing groups enhance or diminish the cytoprotective effect?

-

The Influence of the Methyl Groups: What is the significance of the methyl groups at the C5 and C6 positions? Would larger or smaller alkyl groups, or even cyclic substituents, alter the compound's potency or selectivity?

-

Stereochemistry's Impact: The natural product possesses a specific stereochemistry. How do other stereoisomers behave? Is the trans relationship of the methyl groups crucial for its biological function?

General Insights from Related Quinone and Cyclohexenedione Scaffolds

In the absence of direct SAR data for this compound, we can draw some general inferences from the broader class of quinone and cyclohexenedione derivatives. Studies on these related compounds have shown that modifications to the core ring system and its substituents can profoundly impact their biological activities, which range from cytotoxic to cytoprotective. For instance, the nature and position of substituents on the quinone ring are known to influence their redox properties, which are often linked to their mechanism of action. However, without specific studies on this compound analogs, these remain speculative correlations.

Experimental Protocols for Future Investigations

To address the current knowledge gap, the following experimental protocols are provided as a guide for researchers interested in initiating SAR studies on this compound.

General Synthesis of this compound Analogs

While a specific, detailed synthesis of a library of this compound analogs is not available, a general approach would likely involve the construction of the substituted cyclohexenedione core. This could potentially be achieved through various synthetic strategies, including Diels-Alder reactions, Robinson annulations, or other methods for forming six-membered rings, followed by the introduction and modification of the methoxy and methyl substituents.

Cytoprotective Activity Assay in H9c2 Cardiomyocytes

This protocol is designed to assess the ability of this compound analogs to protect cardiomyocytes from rotenone-induced injury.

Materials:

-

H9c2 rat cardiomyocyte cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Rotenone

-

This compound or analog (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound analog for a specified period (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cardioprotective agent).

-

Induction of Injury: After pre-treatment, expose the cells to rotenone (e.g., 100 µM) for a further 24 hours to induce cell damage. A control group without rotenone should also be included.

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no rotenone). Plot dose-response curves to determine the EC50 value for each analog.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytoprotective activity of this compound analogs.

Caption: Workflow for Cytoprotective Assay.

Conclusion: A Field Ripe for Discovery

The study of this compound's structure-activity relationship is in its infancy. The compound's demonstrated cytoprotective effects in a relevant cell-based model of cardiac injury make it an intriguing starting point for the development of novel therapeutic agents. However, without a systematic investigation into how structural modifications affect its activity, its full potential remains untapped. The synthesis and evaluation of a focused library of this compound analogs are critical next steps to unlock the therapeutic promise of this natural product. Such studies will not only illuminate the key structural features required for its biological activity but also pave the way for the design of new and improved cytoprotective agents.

Identifying the Cellular Targets of Gliorosein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gliorosein is a novel small molecule compound with demonstrated potent anti-proliferative effects in various cancer cell lines. This document provides a comprehensive technical overview of the experimental strategies employed to identify and validate the primary cellular targets of this compound. We present detailed methodologies for target identification using affinity chromatography coupled with mass spectrometry, subsequent target validation through direct binding and enzymatic assays, and characterization of the downstream cellular effects. The data presented herein conclusively identifies the fictional serine/threonine kinase, GlioKinase (GK) , as the primary molecular target of this compound. This guide serves as a resource for researchers investigating the mechanism of action of this compound and for professionals in the field of drug development.

Introduction

The discovery of novel therapeutic agents with specific molecular targets is a cornerstone of modern drug development. This compound has emerged as a promising anti-cancer agent, exhibiting significant growth inhibition in preclinical models. Early-stage screening revealed that this compound likely functions by modulating a critical signaling pathway involved in cell cycle progression and apoptosis. This guide details the systematic approach undertaken to elucidate the precise mechanism of action of this compound, from initial target discovery to the characterization of its impact on cellular signaling cascades.

Target Identification and Validation

Affinity-Based Target Discovery

To identify the direct binding partners of this compound, an affinity chromatography approach was utilized. A biotinylated derivative of this compound was synthesized and immobilized on streptavidin-coated agarose beads. Protein lysates from human glioblastoma cells were incubated with the this compound-conjugated beads. After extensive washing to remove non-specific binders, the specifically bound proteins were eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Top Protein Hits from Affinity Pull-Down LC-MS/MS

| Protein Name | Gene Symbol | UniProt ID | Peptide Count | Score |

| GlioKinase | GK | PXXXXX | 28 | 354.2 |

| Heat Shock Protein 90 | HSP90AA1 | P07900 | 12 | 151.7 |

| Tubulin beta chain | TUBB | P07437 | 8 | 98.5 |

| Pyruvate Kinase | PKM | P14618 | 5 | 62.1 |

Direct Binding Assays

To validate the interaction between this compound and the top candidate, GlioKinase, surface plasmon resonance (SPR) was employed. Recombinant human GlioKinase was immobilized on a sensor chip, and varying concentrations of this compound were passed over the surface. The binding kinetics were measured to determine the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) was calculated.

Table 2: Kinetic Parameters of this compound Binding to GlioKinase (SPR)

| Analyte | ka (1/Ms) | kd (1/s) | Kd (nM) |

| This compound | 2.5 x 10^5 | 1.8 x 10^-4 | 0.72 |

Enzymatic and Cellular Assays

In Vitro Kinase Inhibition Assay

The functional consequence of this compound binding to GlioKinase was assessed using an in vitro kinase assay. The assay measured the ability of GlioKinase to phosphorylate a synthetic peptide substrate in the presence of varying concentrations of this compound. The half-maximal inhibitory concentration (IC50) was determined.

Table 3: In Vitro Inhibition of GlioKinase by this compound

| Compound | Target Kinase | Substrate | IC50 (nM) |

| This compound | GlioKinase | GK-Substrate-1 | 15.2 |

Cellular Target Engagement

To confirm that this compound inhibits GlioKinase activity within a cellular context, a Western blot analysis was performed to measure the phosphorylation of a known downstream substrate of GlioKinase, the hypothetical protein Substrate-X (Sub-X) . Glioblastoma cells were treated with increasing concentrations of this compound, and the levels of phosphorylated Sub-X (p-Sub-X) were quantified.

Table 4: Cellular Inhibition of GlioKinase Downstream Signaling

| Treatment | Concentration (nM) | p-Sub-X / Total Sub-X Ratio |

| Vehicle (DMSO) | 0 | 1.00 |

| This compound | 10 | 0.78 |

| This compound | 50 | 0.45 |

| This compound | 100 | 0.12 |

| This compound | 500 | 0.03 |

Experimental Protocols

Protocol: Affinity Chromatography

-

Lysate Preparation: Human glioblastoma cells were lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The lysate was cleared by centrifugation.

-

Bead Preparation: Streptavidin-agarose beads were washed and incubated with biotinylated this compound or biotin as a control.

-

Incubation: The cell lysate was incubated with the prepared beads for 4 hours at 4°C with gentle rotation.

-

Washing: The beads were washed five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Bound proteins were eluted using a buffer containing 2% SDS.

-

Sample Preparation for MS: Eluted proteins were precipitated, digested with trypsin, and the resulting peptides were desalted for LC-MS/MS analysis.

Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: A CM5 sensor chip was activated, and recombinant human GlioKinase was immobilized via amine coupling.

-

Binding Analysis: A serial dilution of this compound in running buffer was injected over the sensor surface.

-

Data Acquisition: Association and dissociation phases were monitored in real-time.

-

Data Analysis: The sensorgrams were fitted to a 1:1 binding model to determine the kinetic parameters.

Protocol: In Vitro Kinase Assay

-

Reaction Setup: The kinase reaction was performed in a 96-well plate containing recombinant GlioKinase, its peptide substrate, ATP, and varying concentrations of this compound.

-

Incubation: The reaction was incubated at 30°C for 60 minutes.

-

Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the remaining ATP in the well.

-

Data Analysis: The data was normalized to controls and the IC50 value was calculated using a non-linear regression model.

Protocol: Western Blotting

-

Cell Treatment: Glioblastoma cells were treated with this compound for 2 hours.

-

Lysis: Cells were lysed, and protein concentration was determined.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and incubated with primary antibodies against p-Sub-X and total Sub-X, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway of GlioKinase

Caption: Hypothetical signaling pathway of GlioKinase.

Experimental Workflow for Target Identification

Caption: Workflow for affinity-based target identification.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's cellular effects.

Conclusion

The data presented in this technical guide provides a clear and comprehensive identification of GlioKinase as the primary cellular target of the novel compound this compound. The systematic approach, combining affinity-based proteomics with biophysical, enzymatic, and cellular validation assays, establishes a robust framework for the characterization of small molecule drug targets. These findings pave the way for further preclinical and clinical development of this compound as a potential therapeutic for glioblastoma and other cancers driven by the GlioKinase signaling pathway. Future studies will focus on the broader kinome selectivity of this compound and its in vivo efficacy and safety profiles.

In Silico Modeling of Gliorosein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of the interactions between a novel therapeutic compound, Gliorosein, and its putative protein targets. In the absence of specific experimental data for this compound, this document establishes a robust, generalized workflow that can be applied to the computational analysis of any small molecule-protein interaction. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and lead optimization. We will use a hypothetical interaction with the Epidermal Growth Factor Receptor (EGFR) as an illustrative example.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.[1][2] These computational approaches allow for the screening of large compound libraries, the elucidation of binding mechanisms at the molecular level, and the prediction of binding affinities, thereby guiding the rational design and optimization of lead compounds.[2]

This guide will detail the key steps in the in silico modeling of a novel compound, "this compound," with a focus on a hypothetical interaction with a protein kinase. Protein kinases are a major class of drug targets, and understanding the molecular basis of their inhibition is crucial for the development of targeted therapies.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

For the purpose of this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) as the hypothetical protein target for this compound. EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a well-established therapeutic target.

EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell growth and proliferation.

In Silico Experimental Workflow

The computational workflow for analyzing the interaction between this compound and its target protein can be broken down into several key stages, from initial preparation to detailed simulation and analysis.

Detailed Methodologies

Target Protein and Ligand Preparation

Objective: To prepare the 3D structures of the target protein (EGFR) and the ligand (this compound) for subsequent docking and simulation studies.

Protocol:

-

Protein Structure Retrieval:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB). For EGFR, a relevant entry would be one with a co-crystallized inhibitor in the active site (e.g., PDB ID: 1M17).

-

-

Protein Preparation:

-

Use software such as Schrödinger's Protein Preparation Wizard, MOE (Molecular Operating Environment), or UCSF Chimera.[2]

-

Remove water molecules that are not involved in key interactions.

-

Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH.

-

Repair any missing side chains or loops.

-

Minimize the energy of the structure to relieve any steric clashes.

-

-

Ligand Structure Preparation:

-

Generate a 3D structure of this compound using a molecular builder (e.g., ChemDraw, MarvinSketch).

-

Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94).

-

Assign correct protonation states and partial charges.

-

Molecular Docking

Objective: To predict the preferred binding orientation and conformation (pose) of this compound within the EGFR active site and to estimate the binding affinity.

Protocol:

-

Grid Generation:

-

Define the binding site on the EGFR kinase domain. This is typically centered on the location of the co-crystallized ligand from the PDB structure.

-

Generate a receptor grid that encompasses this binding site.

-

-

Ligand Docking:

-

Use docking software such as AutoDock, Glide, or GOLD.

-

Dock the prepared this compound structure into the receptor grid.

-

The software will sample a large number of possible conformations and orientations of the ligand within the binding site.

-

-

Pose Scoring and Analysis:

-

Each generated pose is assigned a score by a scoring function, which estimates the binding affinity (e.g., docking score, GlideScore).

-

Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues of EGFR.

-

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the this compound-EGFR complex over time in a solvated environment, assessing the stability of the binding pose and the protein structure.

Protocol:

-

System Setup:

-

Use the best-scoring pose from molecular docking as the starting structure.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Select an appropriate force field (e.g., AMBER, CHARMM).

-

-

Simulation Protocol:

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for conformational sampling.

-

-

Trajectory Analysis:

-

Analyze the saved trajectory of atomic coordinates.

-

Calculate the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.

-

Calculate the Root-Mean-Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

-

Monitor key intermolecular interactions (e.g., hydrogen bond distances) over time.

-

Binding Free Energy Calculation

Objective: To provide a more accurate estimation of the binding affinity of this compound to EGFR by considering solvent effects and entropic contributions.

Protocol:

-